Dehydro Rifaximin

Description

BenchChem offers high-quality Dehydro Rifaximin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dehydro Rifaximin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23,36-trioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,24,26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-50H,1-10H3/b12-11+,17-15+,21-13-,45-33?/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQBVIBLPYSOHX-GEOWOUTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80621-76-7 | |

| Record name | 6-o,14-Didehydrorifaximin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O,14-DIDEHYDRORIFAXIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAA5V227IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydro Rifaximin: A Comprehensive Technical Guide to its Chemical Structure, Synthesis, and Characterization

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Rifaximin, identified as Rifaximin EP Impurity G, is a critical compound for professionals in the pharmaceutical industry, particularly those involved in the development, manufacturing, and quality control of the antibiotic Rifaximin.[] Rifaximin, a semi-synthetic derivative of rifamycin, is a non-systemic antibiotic used for the treatment of various gastrointestinal disorders.[2][3][4] The presence of impurities in active pharmaceutical ingredients (APIs) is a matter of significant concern, as they can impact the safety and efficacy of the final drug product. Dehydro Rifaximin is an oxidative degradation product of Rifaximin and its characterization and control are mandated by regulatory bodies such as the European Pharmacopoeia.[2][5] This technical guide provides a comprehensive overview of the chemical structure, molecular formula, synthesis, and analytical characterization of Dehydro Rifaximin.

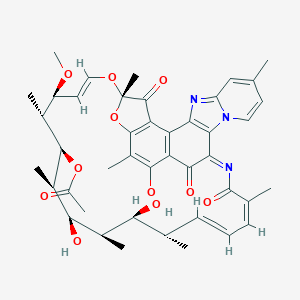

Chemical Structure and Molecular Formula

Dehydro Rifaximin is a structurally related impurity of Rifaximin. The key structural difference lies in the oxidation of the Rifaximin molecule. This transformation results in a compound with the following molecular characteristics:

-

Molecular Formula: C₄₃H₄₉N₃O₁₁[]

-

Molecular Weight: 783.86 g/mol []

-

CAS Number: 80621-76-7[]

-

Synonyms: Rifaximin EP Impurity G, 6-O,14-Didehydro-Rifaximin[]

The chemical structure of Dehydro Rifaximin retains the core rifamycin framework, including the ansa-macrocyclic bridge and the imidazopyridine moiety, but features a dehydro modification.

Synthesis of Dehydro Rifaximin

The preparation of Dehydro Rifaximin is typically achieved through the controlled oxidation of Rifaximin. Manganese dioxide (MnO₂) is a commonly used oxidizing agent for this transformation.[2] The underlying principle of this synthesis is the selective oxidation of the Rifaximin molecule to introduce a double bond, leading to the formation of the dehydro derivative.

Experimental Protocol: Oxidation of Rifaximin to Dehydro Rifaximin

The following protocol is a representative method for the synthesis of Dehydro Rifaximin:[2]

Materials:

-

Rifaximin

-

Manganese Dioxide (MnO₂)

-

Chloroform

-

Dichloromethane

-

Ethyl acetate

-

Methanol

-

Ammonia water

-

Ethanol

Procedure:

-

Dissolution: In a suitable reaction flask, dissolve Rifaximin in chloroform with stirring.

-

Oxidation: Add manganese dioxide to the solution. The reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:ethyl acetate:methanol:ammonia water (4:2:1:2 drops). Additional portions of manganese dioxide may be added during the reaction to ensure complete conversion. The reaction is typically stirred for several hours (e.g., 18 hours) until the starting material (Rifaximin) is no longer detectable by TLC.

-

Work-up and Isolation:

-

Filter the reaction mixture to remove the manganese dioxide.

-

Wash the residue with chloroform.

-

Combine the filtrates and evaporate the solvent to obtain the crude Dehydro Rifaximin, which often appears as a red powder.

-

-

Purification (Optional): Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol. This involves dissolving the crude product in hot ethanol, allowing it to cool, and collecting the precipitated crystals.

The causal basis for using manganese dioxide lies in its effectiveness as a mild oxidizing agent for allylic and benzylic alcohols, which are functionalities present in the Rifaximin structure, facilitating the specific dehydrogenation without extensive degradation of the complex molecule.

Chemical Transformation Workflow

The conversion of Rifaximin to Dehydro Rifaximin can be visualized as a direct oxidative process.

Caption: Oxidative conversion of Rifaximin to Dehydro Rifaximin.

Analytical Characterization

A combination of spectroscopic techniques is employed for the comprehensive structural elucidation and characterization of Dehydro Rifaximin.

Spectroscopic Data Summary

| Parameter | Rifaximin | Dehydro Rifaximin |

| Molecular Formula | C₄₃H₅₁N₃O₁₁ | C₄₃H₄₉N₃O₁₁ |

| Molecular Weight | 785.88 g/mol [6] | 783.86 g/mol [] |

| Appearance | Red to orange powder | Very Dark Red to Black Solid[] |

| Mass Spec (m/z) | [M+H]⁺ at 786 | [M+H]⁺ at 784[2] |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of Dehydro Rifaximin. The electrospray ionization (ESI) mass spectrum of Dehydro Rifaximin typically shows a molecular ion peak [M+H]⁺ at m/z 784, which is consistent with its molecular formula C₄₃H₄₉N₃O₁₁.[2] This is two mass units less than that of Rifaximin ([M+H]⁺ at m/z 786), confirming the loss of two hydrogen atoms during the oxidation process. Further fragmentation analysis (MS/MS) can provide detailed structural information by comparing the fragmentation patterns of Rifaximin and Dehydro Rifaximin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the precise structural determination of Dehydro Rifaximin. Comparative analysis of the NMR spectra of Rifaximin and Dehydro Rifaximin reveals key differences that pinpoint the site of dehydrogenation. The most notable changes are observed in the chemical shifts and multiplicities of the protons and carbons in the vicinity of the newly formed double bond. A significant difference is the absence of a methyl singlet in the ¹H NMR spectrum of Dehydro Rifaximin compared to Rifaximin, which is replaced by signals corresponding to a methylene group.[2][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in Dehydro Rifaximin. The FT-IR spectrum of Dehydro Rifaximin exhibits characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic C-H and C=C stretching vibrations, which are also present in Rifaximin. However, subtle differences in the fingerprint region and in the C-H stretching region can be observed due to the structural modification. For instance, an increased intensity of the band characteristic of the CH₂ asymmetric stretching can be indicative of the formation of a methylene group.[8]

Significance as a Pharmaceutical Impurity

Dehydro Rifaximin is listed as Impurity G in the European Pharmacopoeia monograph for Rifaximin.[][5] As a specified impurity, its presence in Rifaximin active pharmaceutical ingredient (API) and finished drug products must be monitored and controlled within established limits. The formation of Dehydro Rifaximin is often associated with oxidative degradation, which can occur during the manufacturing process or upon storage if the drug substance is not adequately protected from oxidizing agents.

The control of such impurities is a critical aspect of Good Manufacturing Practices (GMP) and is essential to ensure the quality, safety, and efficacy of the final pharmaceutical product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and control of impurities in new drug substances.

Conclusion

Dehydro Rifaximin is a well-characterized oxidative degradation impurity of the antibiotic Rifaximin. A thorough understanding of its chemical structure, synthesis, and spectroscopic properties is paramount for pharmaceutical scientists and researchers. The ability to synthesize and isolate Dehydro Rifaximin is crucial for its use as a reference standard in analytical method development and validation, which are essential for the quality control of Rifaximin. The information presented in this guide serves as a comprehensive technical resource for professionals working with Rifaximin and its related substances, ensuring the development and production of safe and effective medicines.

References

-

Liu, C., Hu, C. Q., & Jin, S. H. (2011). Structure Elucidation of Two Unknown Oxydic Degradation Impurities of Rifaximin. Asian Journal of Chemistry, 23(7), 3252-3256. [Link]

-

PubChem. (n.d.). Rifaximin. National Center for Biotechnology Information. Retrieved from [Link]

-

Celesti, C., et al. (2010). Structural elucidation of the Rifaximin Ph. Eur. Impurity H. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 861-867. [Link]

-

Wikipedia. (2023, December 1). Rifaximin. In Wikipedia. [Link]

-

Patel, J., et al. (2023). Comparative UV Spectroscopic Method Analysis and Validation for Estimation of Rifaximin in Pharmaceutical Preparation. Journal of Drug Delivery and Therapeutics, 13(9-S), 1-6. [Link]

- European Patent Office. (2012). New process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby (EP2710014A1).

-

EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]

-

ResearchGate. (n.d.). Partial 1H NMR spectrum (4.6–7.4 ppm) of 802 impurity and Rifaximin. [Link]

-

ResearchGate. (n.d.). H¹ NMR spectroscopy of a) Rifaximin & b) RXM:PRO co-crystal. [Link]

-

Khan, S. A., et al. (2020). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. Data in Brief, 29, 105282. [Link]

-

ResearchGate. (n.d.). Chemical structure of rifaximin. [Link]

-

ResearchGate. (n.d.). (a) FTIR spectra of rifaximin, (b) FTIR spectra of rifaximin-loaded Neusilin US2, and (c) FTIR spectra of rifaximin TSD C5. [Link]

-

Manganese Supply. (2023, August 26). How to synthesize high-purity manganese dioxide for advanced applications. [Link]

-

MDPI. (2024, July 30). Research Progress on the Preparation of Manganese Dioxide Nanomaterials and Their Electrochemical Applications. [Link]

-

Al-Dhaleei, W., et al. (2023). Synthesis of Manganese Dioxide Nanoparticles by Plant Extract Mediated and their Effect on Biofilm Formation. Iraqi Journal of Humanitarian, Social and Scientific Research, 36(3), 91-103. [Link]

-

International Journal of Novel Research and Development. (2023, May 5). DEVELOPMENT AND VALIDATION OF LCMS/MS METHOD FOR SIMULTANEOUS ESTIMATION OF METRONIDAZOLE AND RIFAXIMIN. [Link]

-

Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. (2024). SPECTROPHOTOMETRIC CHARACTERISTICS OF RIFAXIMIN AQUEOUS SOLUTION AND THE CONSEQUENCES FOR QUANTITATIVE ANALYSIS. [Link]

-

Santos, J. C. S., et al. (2018). Quantification of Rifaximin in Tablets by Spectrophotometric Method Ecofriendly in Ultraviolet Region. Journal of Analytical & Pharmaceutical Research, 7(5), 589-594. [Link]

-

Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]

-

Wang, Y., & Gu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review, 13(3), 54-61. [Link]

Sources

- 2. asianpubs.org [asianpubs.org]

- 3. Rifaximin | C43H51N3O11 | CID 6436173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rifaximin - Wikipedia [en.wikipedia.org]

- 5. EP2710014A1 - New process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

- 6. Rifaximin | CAS 80621-81-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Dehydro Rifaximin CAS number and chemical identifiers

Technical Monograph: Dehydro Rifaximin – Chemical Identity and Analytical Profiling

Executive Summary

Dehydro Rifaximin (CAS 80621-76-7), pharmacopoeially designated as Rifaximin EP Impurity G , is a critical oxidative degradation product of the antibiotic Rifaximin. It represents a specified impurity within the European Pharmacopoeia (EP) monograph, necessitating rigorous control during Active Pharmaceutical Ingredient (API) synthesis and stability testing. This guide delineates its physicochemical properties, formation mechanisms, and validated analytical protocols for detection and quantification.[1]

Chemical Identity & Identifiers

Dehydro Rifaximin is structurally characterized by the oxidative dehydrogenation of the parent molecule, specifically at the 6 and 14 positions, resulting in a quinone-like modification of the naphtho-furo-benzimidazole core.

| Identifier | Value |

| Common Name | Dehydro Rifaximin; 6-O,14-Didehydro-Rifaximin |

| Pharmacopoeial ID | Rifaximin EP Impurity G |

| CAS Registry Number | 80621-76-7 |

| Molecular Formula | C₄₃H₄₉N₃O₁₁ |

| Molecular Weight | 783.86 g/mol |

| Parent Compound | Rifaximin (C₄₃H₅₁N₃O₁₁; MW 785.88 g/mol ) |

| IUPAC Name | (2S,7Z,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,21,23-Trihydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-1,6,15-trioxo-1,2,6,7-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienonitrilo)[1]benzofuro[4,5-e]pyrido[1,2-a]benzimidazol-25-yl acetate |

Formation Mechanism & Stability

The formation of Dehydro Rifaximin is an oxidative process. Unlike hydrolytic impurities (e.g., 25-Desacetyl Rifaximin), Impurity G arises from the abstraction of hydrogen atoms, typically under stress conditions involving oxidants or exposure to air/light over time.

-

Mechanism: Oxidation of the hydroquinone/phenol moieties in the naphthoquinone core.

-

Critical Control Points:

-

Synthesis: Reaction with mild oxidants (e.g., Manganese Dioxide) can quantitatively convert Rifaximin to Dehydro Rifaximin.

-

Storage: Sensitivity to atmospheric oxygen requires storage under inert atmosphere (Nitrogen/Argon) at controlled temperatures (2-8°C).

-

Figure 1: Oxidative pathway transforming Rifaximin into Dehydro Rifaximin (Impurity G).

Analytical Profiling (HPLC Methodology)

Detection of Dehydro Rifaximin requires a stability-indicating HPLC method capable of resolving the impurity from the parent peak and other degradation products (e.g., Impurity H, N-Oxide).

Protocol: Reverse-Phase HPLC (EP Aligned)

This protocol is derived from standard pharmacopoeial methods for Rifaximin related substances.

-

Column: C18 Stationary Phase (e.g., Inertsil ODS-3V or equivalent), 250 mm x 4.6 mm, 5 µm packing.[2][3]

-

Mobile Phase A: Phosphate Buffer (pH ~5.0) / Water.[3][4][5]

-

Mobile Phase B: Acetonitrile / Methanol (Organic Modifier).

-

Elution Mode: Gradient Elution (to resolve late-eluting hydrophobic impurities).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV at 293 nm (Characteristic absorption of the rifamycin chromophore).

-

Retention Time (RT):

-

Rifaximin: ~5.5 - 6.0 min (Method Dependent).

-

Dehydro Rifaximin (Impurity G): Typically elutes before Rifaximin in reverse-phase systems due to increased polarity from the quinone modification, though relative RT (RRT) must be established with a reference standard.

-

System Suitability Criteria:

-

Resolution (Rs): > 1.5 between Rifaximin and adjacent impurities.

-

Tailing Factor: < 1.5 for the parent peak.

-

LOD/LOQ: Sensitivity must detect < 0.05% impurity levels.

Figure 2: Analytical workflow for the isolation and quantification of Rifaximin impurities.

Regulatory & Quality Control Context

In the context of drug development, Dehydro Rifaximin is a Specified Impurity .

-

Limit: Typically NMT (Not More Than) 0.15% or 0.5% depending on the specific monograph version (EP/USP) and daily dose calculations.

-

Reference Standard: Analytical validation requires a certified reference standard of Rifaximin EP Impurity G (CAS 80621-76-7) to establish Relative Response Factors (RRF).

References

- European Pharmacopoeia (EP). Rifaximin Monograph 2362. Strasbourg, France: EDQM. (Defines Impurity G and analytical limits).

-

Santa Cruz Biotechnology . Dehydro Rifaximin (CAS 80621-76-7) Product Data. Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Rifaximin Impurities. Link

-

Pharmaffiliates . Rifaximin Impurity G - Structure and CAS Verification. Link

-

Veeprho . Rifaximin EP Impurity G Reference Standard. Link

Sources

Pharmacological and Analytical Profiling of Dehydro Rifaximin vs. Rifaximin: A Technical Whitepaper

Executive Summary

Rifaximin is a semi-synthetic, gastrointestinal-selective, and non-systemic antibiotic derived from rifamycin SV. It is a cornerstone therapeutic for managing hepatic encephalopathy, traveler's diarrhea, and irritable bowel syndrome with diarrhea (IBS-D)[]. Due to the complex macrocyclic architecture of the rifamycin class, the synthesis, formulation, and storage of Rifaximin inevitably generate specific process-related impurities and degradants.

Among these, Dehydro Rifaximin (formally designated in pharmacopeias as Rifaximin EP Impurity G, or 6-O,14-Didehydro-Rifaximin) represents a critical quality attribute[2]. Because structurally analogous impurities can exhibit competitive binding or altered pharmacokinetic profiles, stringent monitoring is required. This whitepaper elucidates the structural divergence, pharmacological mechanisms, and analytical isolation protocols distinguishing Dehydro Rifaximin from its parent active pharmaceutical ingredient (API).

Structural and Physicochemical Divergence

The pharmacological efficacy of rifamycin-class antibiotics is heavily dependent on the conformational flexibility of their ansa chain, which bridges the naphthoquinone core.

-

Rifaximin : Possesses the molecular formula C43H51N3O11 with a molecular weight of 785.88 g/mol [3].

-

Dehydro Rifaximin : Characterized by the molecular formula C43H49N3O11 and a molecular weight of 783.86 g/mol []. The mass deficit of approximately 2 Da corresponds to the loss of two hydrogen atoms, resulting in a 6-O,14-didehydro structural modification[2].

This dehydrogenation introduces a double bond that restricts the conformational degrees of freedom within the molecule, fundamentally altering its three-dimensional geometry.

Table 1: Physicochemical Comparison

| Property | Rifaximin | Dehydro Rifaximin (Impurity G) |

| CAS Number | 80621-81-4 | 80621-76-7 |

| Molecular Formula | C43H51N3O11 | C43H49N3O11 |

| Molecular Weight | 785.88 g/mol | 783.86 g/mol |

| Structural Feature | Saturated linkages at C6-O/C14 | 6-O,14-Didehydro double bond |

| Pharmacopeial Status | Active Pharmaceutical Ingredient | EP Impurity G |

Pharmacological Mechanism of Action and Binding Affinity

Rifaximin exerts its potent bactericidal activity by binding to the

Because Dehydro Rifaximin retains the core benzimidazole-fused rifamycin pharmacophore, it exhibits baseline biological activity and interacts with the same RNAP binding pocket. However, the introduction of the didehydro double bond alters the spatial geometry of the molecule. The increased rigidity prevents the ansa chain from adopting the optimal conformation required for high-affinity hydrogen bonding with the

Caption: Mechanism of bacterial RNAP inhibition by Rifaximin vs. Dehydro Rifaximin.

Analytical Methodology: Isolation and Quantification Workflow

To comply with ICH guidelines for impurity qualification, Dehydro Rifaximin must be accurately separated from the bulk API. The exact mass difference of 2.016 Da between the two molecules necessitates the use of high-resolution Time-of-Flight Mass Spectrometry (TOF-MS) coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Causality of Experimental Design:

-

Mobile Phase Selection: A gradient elution utilizing a slightly acidic buffer (e.g., Formic Acid) is deliberately chosen to suppress the ionization of the phenolic hydroxyl groups on the rifamycin core. This prevents peak tailing and ensures sharp chromatographic resolution.

-

Detector Choice (Self-Validating System): UV detection at 276 nm captures the conjugated naphthoquinone chromophore for broad quantification, while TOF-MS acts as a self-validating orthogonal check. The exact mass resolution is strictly required to differentiate the didehydro derivative (m/z 784.3) from other isobaric degradants.

Step-by-Step RP-HPLC/TOF-MS Protocol

-

Sample Preparation: Dissolve 10 mg of the Rifaximin API in 10 mL of Acetonitrile:Water (50:50, v/v) to achieve a concentration of 1 mg/mL. Sonicate for 5 minutes at room temperature to ensure complete dissolution without inducing thermal degradation.

-

Chromatographic Setup: Utilize a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size). Set the column oven temperature to 30°C to maintain mobile phase viscosity and reproducible retention times.

-

Gradient Elution:

-

Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Initiate at 30% B, ramp to 70% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

-

-

Detection & Mass Spectrometry: Monitor UV absorbance at 276 nm. Route the eluent to an ESI-TOF-MS operating in positive ion mode.

-

Data Analysis: Extract ion chromatograms (EIC) for m/z 786.3 (Rifaximin [M+H]+) and m/z 784.3 (Dehydro Rifaximin [M+H]+). Calculate the relative peak area to determine the percentage of Impurity G in the API batch.

Caption: Step-by-step analytical workflow for Rifaximin impurity profiling.

Regulatory and Drug Development Implications

In pharmaceutical development, the presence of Dehydro Rifaximin must be strictly controlled. According to ICH Q3A(R2) guidelines, any impurity exceeding the 0.10% threshold in a new drug substance must be structurally identified and toxicologically qualified. While Dehydro Rifaximin shares the baseline safety profile of the parent drug—being non-absorbable and locally acting in the gastrointestinal tract—its altered antibacterial efficacy means that high concentrations in the final formulation could theoretically dilute the therapeutic potency of the Rifaximin dose[5]. Consequently, optimizing synthetic pathways to minimize dehydrogenation events during the macrocyclic ring closure is a primary objective for process chemists.

References

-

Title: CAS 80621-76-7 (Rifaximin EP Impurity G) Source: BOC Sciences URL:

-

Title: Rifaximin | CAS#:80621-81-4 Source: Chemsrc URL: 3

-

Title: CAS No : 80621-76-7 | Product Name : Rifaximin - Impurity G Source: Pharmaffiliates URL: 2

-

Title: Rifaximin | CAS No. 80621-81-4 Source: Clearsynth URL: 6

-

Title: Australian Public Assessment Report for Rifaximin Source: Amazon S3 / TGA URL: 5

-

Title: Structural elucidation of a novel impurity in rifaximin Source: Ingenta Connect URL:

Sources

Metabolic Pathway & Characterization of Rifaximin Oxidation Products

The following technical guide is structured to provide a rigorous, mechanism-first analysis of Rifaximin metabolism, specifically focusing on its oxidation products and the experimental frameworks required to characterize them.

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Scientists

Executive Summary

Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin SV.[1] Unlike other rifamycins (e.g., rifampin), the addition of a pyridoimidazole ring renders rifaximin virtually impermeable to the gastrointestinal barrier. Consequently, >96% of the drug is excreted unchanged in feces.

However, for the <0.4% fraction that enters systemic circulation, CYP3A4-mediated oxidation and esterase-mediated hydrolysis represent the critical clearance pathways.[1] This guide details the structural basis of these transformations, the specific oxidative metabolites (including the quinone/hydroquinone redox cycle), and the LC-MS/MS protocols required for their identification.

Part 1: Structural Basis of Rifaximin Metabolism

To understand the oxidation of rifaximin, one must first analyze its reactive moieties. Rifaximin (C43H51N3O11) retains the characteristic ansa-bridge and naphthoquinone core of the rifamycin class.

Reactive Sites

-

The Ansa Chain (C15–C29): This span contains multiple hydroxyl and acetyl groups. The C-25 acetate is the primary site of metabolic instability (hydrolysis).

-

The Naphthoquinone Core (C1–C4): This system is redox-active.[1] It can oscillate between the reduced hydroquinone (Rifamycin SV-like) and the oxidized quinone (Rifamycin S-like) forms.[1] This is a non-enzymatic or enzyme-assisted oxidation often confused with CYP-mediated hydroxylation.[1]

-

The Pyridoimidazole Ring: This structural addition prevents significant systemic absorption but remains a potential (though sterically hindered) site for CYP-mediated oxidation.

Part 2: The Metabolic Pathways (Core Analysis)

While hydrolysis is the dominant metabolic route, oxidation plays a distinct role in the hepatic clearance of the absorbed fraction.

Pathway 1: Desacetylation (Major Metabolic Route)

The most abundant metabolite identified in human plasma and urine is 25-desacetylrifaximin .

-

Mechanism: Enzymatic hydrolysis by carboxylesterases (CES).[1]

-

Mass Shift: Loss of 42 Da (Acetyl group).[1]

-

Significance: This metabolite retains some antimicrobial activity but is more polar than the parent.

Pathway 2: CYP3A4-Mediated Oxidation

Rifaximin is a substrate for CYP3A4.[1][2] In in vitro microsomal incubations, oxidative metabolism yields trace metabolites.[1]

-

25-Keto-Rifaximin: Oxidation of the secondary alcohol at C-25 (after desacetylation) or direct oxidation of the ansa chain.

-

Hydroxylated Metabolites (+16 Da): CYP3A4 inserts an oxygen atom into the aliphatic ansa chain.

-

N-Oxidation: Potential oxidation at the imidazole nitrogen, though less common due to steric bulk.[1]

Pathway 3: The Quinone Redox Cycle

Rifaximin can undergo a two-electron oxidation to form a quinone species (analogous to Rifamycin S ).[3] This is often mediated by metal ions or oxidative stress environments rather than pure CYP catalysis, but it represents a critical "oxidation product."[1]

Pathway Visualization

The following diagram maps the transformation of Rifaximin into its hydrolytic and oxidative derivatives.

Figure 1: Metabolic map showing the divergence between hydrolytic (green) and oxidative (red/yellow) pathways.[1]

Part 3: Experimental Characterization Protocols

Protocol: In Vitro Microsomal Incubation

This protocol enriches oxidative metabolites to detectable levels.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

Step-by-Step Workflow:

-

Pre-incubation: Mix HLM (final conc. 1.0 mg/mL) with Rifaximin (10 µM) in phosphate buffer.[1] Equilibrate at 37°C for 5 mins.

-

Why: Ensures drug-enzyme binding equilibrium before reaction start.[1]

-

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Note: Rifaximin metabolism is slow; extended incubation (60 min vs standard 30 min) is often necessary to generate sufficient oxidative signal.

-

-

Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Rifampin-d3) in a 3:1 ratio (ACN:Sample).

-

Centrifugation: 4,000 rpm for 20 mins at 4°C to pellet proteins. Collect supernatant.

Analytical Method: LC-HRMS (Q-TOF or Orbitrap)

Standard triple quads (QQQ) are insufficient for identifying unknown oxidation sites.[1] You need accurate mass.

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., Waters HSS T3, 1.8µm) | Retains polar metabolites (desacetyl) and non-polar parent.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization.[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong eluent for hydrophobic rifamycin core.[1] |

| Gradient | 5% B to 95% B over 15 mins | Slow gradient required to separate isomers of hydroxylated metabolites. |

| Ionization | ESI Positive Mode (+ve) | Rifaximin ionizes readily as [M+H]+.[1] |

| Mass Range | 100 – 1200 m/z | Covers fragments and conjugates. |

Data Processing: Mass Defect Filtering (MDF)

Rifaximin has a high molecular weight (785.9 Da).[1] Biological matrix background is high.

-

Technique: Apply an MDF template based on Rifaximin (Mass Defect ~0.3–0.4).[1]

-

Target Ions:

Experimental Workflow Diagram

Figure 2: Step-by-step metabolite identification workflow.

Part 4: Clinical & Toxicological Implications

Drug-Drug Interaction (DDI) Potential

While Rifaximin is a substrate for CYP3A4, it is also a PXR (Pregnane X Receptor) activator .[1]

-

Mechanism: Rifaximin binds PXR in the gut, upregulating CYP3A4 and P-glycoprotein (P-gp).[1]

-

Clinical Reality: Due to low systemic exposure, this induction is primarily intestinal.[1] It does not significantly induce hepatic CYP3A4. Therefore, Rifaximin rarely alters the metabolism of co-administered IV drugs but may affect oral bioavailability of CYP3A4 substrates.

Safety of Oxidation Products

The oxidation products (hydroxy-rifaximin) share the structural safety profile of the parent. There is no evidence suggesting these specific metabolites form reactive Michael acceptors (unlike some furan-containing drugs) that would lead to idiosyncratic hepatotoxicity.[1] The primary safety buffer remains the lack of systemic absorption.

References

-

FDA Center for Drug Evaluation and Research. (2010). Clinical Pharmacology and Biopharmaceutics Review: Rifaximin (NDA 22-554).[1] Retrieved from [Link][1]

-

Scarpignato, C., & Pelosini, I. (2005).[1] Rifaximin, a poorly absorbed antibiotic: pharmacology and clinical potential.[1][2][4] Chemotherapy, 51(Suppl. 1), 36-66.[1]

-

Koteva, K., et al. (2018).[1][5] Rifamycin inactivation by a flavin-dependent monooxygenase.[1] Nature Communications. Retrieved from [Link][1]

-

PubChem. (2024).[1] Desacetyl Rifaximin (Compound Summary).[4][6][7] National Library of Medicine. Retrieved from [Link][1]

-

Ma, X., et al. (2007).[1] Rifaximin is a gut-specific human pregnane X receptor activator.[1] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

- 1. Desacetyl Rifaximin | C41H49N3O10 | CID 171042499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. allmpus.com [allmpus.com]

- 5. Frontiers | Characterization of the Rifamycin-Degrading Monooxygenase From Rifamycin Producers Implicating Its Involvement in Saliniketal Biosynthesis [frontiersin.org]

- 6. veeprho.com [veeprho.com]

- 7. Desacetyl Rifaximin | 80621-88-1 | Benchchem [benchchem.com]

Dehydro Rifaximin molecular weight and physicochemical properties

Topic: Dehydro Rifaximin molecular weight and physicochemical properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[]

Physicochemical Profiling, Synthesis, and Analytical Characterization[1]

Executive Summary

Dehydro Rifaximin (CAS: 80621-76-7), pharmacopeially designated as Rifaximin Impurity G , represents a critical oxidative degradation product of the antibiotic Rifaximin.[][2] Characterized by the loss of two hydrogen atoms from the parent ansamycin structure, this impurity is a key quality attribute in drug substance manufacturing and stability testing. This guide provides a definitive technical analysis of its molecular architecture, physicochemical properties, and validated protocols for its isolation and quantification.[]

Chemical Identity & Molecular Architecture[1][3]

Dehydro Rifaximin retains the core rifamycin SV scaffold but features a specific unsaturation introduced via oxidation. It is distinct from the hydroxylated "Impurity H" (MW ~801 Da) often cited in older literature.[]

| Parameter | Technical Specification |

| Common Name | Dehydro Rifaximin |

| Pharmacopeial Name | Rifaximin Impurity G (EP/USP) |

| CAS Registry Number | 80621-76-7 |

| Chemical Name | 6-O,14-Didehydro-Rifaximin; (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,21,23-Trihydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-1,6,15-trioxo-1,2,6,7-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazol-25-yl acetate |

| Molecular Formula | C₄₃H₄₉N₃O₁₁ |

| Molecular Weight | 783.86 g/mol (Monoisotopic: ~783.[][2][3]34) |

| Structural Difference | -2H relative to Rifaximin (C₄₃H₅₁N₃O₁₁; MW 785.[][4]9) |

Physicochemical Properties[1][2][3][6][7][8][9][10][11]

The physicochemical profile of Dehydro Rifaximin closely mirrors the parent compound but exhibits shifts in polarity and spectral behavior due to extended conjugation.

| Property | Characteristic Data | Causality / Insight |

| Appearance | Dark Red to Black Solid | The extended conjugation from dehydrogenation often deepens the red-orange color typical of rifamycins.[] |

| Solubility | Soluble: Chloroform, Methanol, AcetonitrileInsoluble: Water | Lipophilic "ansa" bridge dominates; solubility profile aligns with Class IV BCS drugs.[] |

| LogP (Predicted) | ~4.9 - 5.1 | Slightly more lipophilic than Rifaximin (LogP 4.[]8) due to loss of polar hydrogens and increased planarity. |

| pKa | ~6.3 (Imidazo-pyridine moiety) | The acidic phenolic groups and basic nitrogen remain largely unaffected by the remote oxidation.[] |

| UV Absorption | λmax ≈ 254 nm, 293 nm, 440 nm | Strong absorbance in UV/Vis due to the naphthoquinone-like chromophore.[] |

| Stability | Oxidatively Stable | As an oxidation product, it is the thermodynamic sink of oxidative stress (e.g., H₂O₂ or MnO₂ exposure).[] |

Formation Pathway & Synthesis Protocol[1][10][12]

Dehydro Rifaximin is generated primarily through oxidative stress.[] Understanding this pathway is essential for controlling impurity levels during the manufacturing of Rifaximin API.

Mechanism of Formation

The formation involves the oxidation of the hydroquinone/phenol system or the aliphatic ansa chain, typically mediated by metal catalysts or strong oxidants during processing.

Figure 1: Oxidative degradation pathway transforming Rifaximin to Dehydro Rifaximin.[]

Experimental Protocol: Targeted Synthesis (MnO₂ Oxidation)

To isolate Dehydro Rifaximin for use as a reference standard, a controlled oxidation using Manganese Dioxide (MnO₂) is the industry-standard method.[]

Reagents:

-

Rifaximin (Pure API)[]

-

Manganese Dioxide (MnO₂, Activated)[]

-

Chloroform (CHCl₃) or Dichloromethane (DCM)[]

-

Methanol (MeOH)[]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g of Rifaximin in 20 mL of Chloroform in a round-bottom flask.

-

Oxidation: Add 2.0 g of Activated MnO₂ (200 wt% equivalent) to the solution.

-

Reaction: Stir the suspension vigorously at room temperature (25°C) for 18–24 hours. Monitor progress via TLC or HPLC (Target: Disappearance of Rifaximin peak).

-

Filtration: Filter the reaction mixture through a Celite bed to remove solid MnO₂. Wash the bed with 10 mL Chloroform.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C to obtain a dark red crude residue.

-

Purification: Purify via Preparative HPLC or Flash Chromatography (Silica Gel, DCM:MeOH gradient 98:2 to 90:10) to isolate the specific Dehydro Rifaximin fraction.

Analytical Characterization & Quantification

Accurate detection requires resolving Dehydro Rifaximin from the parent peak and other related impurities (e.g., Impurity H, Rifamycin O).[]

Validated HPLC-UV Method

This method is self-validating through the resolution of the critical pair (Rifaximin vs. Impurity G).[]

-

Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).[][5]

-

Mobile Phase A: 10 mM Ammonium Formate or Phosphate Buffer (pH 5.0).

-

Mobile Phase B: Acetonitrile : Methanol (50:50).[]

-

Gradient:

-

0 min: 65% A / 35% B

-

25 min: 40% A / 60% B

-

40 min: 10% A / 90% B

-

-

Flow Rate: 1.0 mL/min.[][6]

-

Detection: UV at 293 nm (optimal for Rifamycin class) or 254 nm.[]

-

Retention Time (RT):

-

Rifaximin: ~12-14 min.

-

Dehydro Rifaximin (Impurity G): ~1.1 - 1.2 RRT (Relative Retention Time).[] Note: Being more lipophilic, it typically elutes after Rifaximin.[]

-

Mass Spectrometry (LC-MS)[][4][5]

-

Ionization: ESI Positive Mode.

-

Target Ion: [M+H]⁺ = 784.4 m/z .[]

-

Differentiation: Rifaximin shows [M+H]⁺ = 786.4 m/z.[] The mass shift of -2 Da is diagnostic.

Figure 2: Analytical workflow for the identification and quantification of Dehydro Rifaximin.

References

-

European Pharmacopoeia (Ph.[][7][8] Eur.) . Rifaximin Monograph 2362. Lists Impurity G (Dehydro Rifaximin) and Impurity H specifications.

-

Liu, C., et al. (2011) .[] "Structure Elucidation of Two Unknown Oxydic Degradation Impurities of Rifaximin". Asian Journal of Chemistry, 23(7), 3252–3256.[][5]

-

Masih, A.F., et al. (2017) .[][5] "Forced Degradation Study of Rifaximin Formulated Tablets to Determine Stability Indicating Nature of HPLC Method". International Journal of Chemical & Pharmaceutical Analysis, 4(3).[][5]

-

PubChem Database . "Dehydro Rifaximin (Compound)".[][2] National Library of Medicine.

-

Santa Cruz Biotechnology . "Dehydro Rifaximin Product Data Sheet (CAS 80621-76-7)".[][2] []

Sources

- 2. Dehydro RifaxiMin CAS#: 80621-76-7 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 3. uspharmacist.com [uspharmacist.com]

- 4. scispace.com [scispace.com]

- 5. impactfactor.org [impactfactor.org]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

Dehydro Rifaximin: A Technical Guide to its Formation, Analysis, and Control

This in-depth technical guide provides a comprehensive overview of Dehydro Rifaximin, a critical impurity in the manufacturing of the antibiotic Rifaximin. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its formation, outlines robust analytical methodologies for its detection, and discusses strategic approaches for its control to ensure the safety and efficacy of the final drug product.

Introduction: The Significance of Rifaximin and the Imperative of Impurity Profiling

Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic with a broad spectrum of action against both Gram-positive and Gram-negative bacteria.[1] Its primary clinical applications include the treatment of traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and the prevention of hepatic encephalopathy.[2][3] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. The presence of impurities, which can arise during synthesis, purification, and storage, can potentially impact the drug's therapeutic effect and may pose a risk to patient safety.[3][4] Therefore, a thorough understanding and stringent control of these impurities are mandated by regulatory bodies worldwide.[5]

Dehydro Rifaximin, also known as Rifaximin EP Impurity G, is a prominent oxidative degradation product of Rifaximin.[][7][8][9] Its formation represents a key challenge in the manufacturing and stability of Rifaximin. This guide will explore the chemical pathways leading to its emergence, provide detailed analytical protocols for its identification and quantification, and offer insights into control strategies.

Unveiling Dehydro Rifaximin: Structure and Properties

Dehydro Rifaximin is structurally characterized by the introduction of a double bond within the ansa-macrocyclic ring of the Rifaximin molecule. This transformation from a hydroquinone to a quinone form is a result of oxidation.[10]

Molecular Formula: C43H49N3O11[][8][9]

Molecular Weight: 783.86 g/mol [][7][8]

The structural change imparts different physicochemical properties to Dehydro Rifaximin compared to the parent drug, which can influence its chromatographic behavior and analytical detection.

The Genesis of an Impurity: Pathways to Dehydro Rifaximin Formation

The formation of Dehydro Rifaximin is primarily an oxidative process. Understanding the conditions that promote this degradation is crucial for developing effective control strategies.

Oxidative Stress Conditions

Forced degradation studies, a cornerstone of drug development, have demonstrated that Rifaximin is susceptible to oxidation.[11][12][13] Exposure to oxidizing agents, such as hydrogen peroxide (H2O2), can lead to the formation of Dehydro Rifaximin and other related impurities.[12] Research has also shown that manganese dioxide can be used as an oxidant to intentionally prepare oxidative degradation impurities of Rifaximin for study.[3]

The mechanism involves the oxidation of the hydroquinone moiety within the Rifaximin structure to a quinone. This is a common transformation for this class of compounds.

Influence of pH and Temperature

While Rifaximin is reported to be more sensitive to acidic conditions, oxidative degradation can also be influenced by pH and temperature.[11] Acidic or basic conditions can catalyze degradation pathways, and elevated temperatures can accelerate the rate of these reactions.[14][15] However, some studies indicate that Rifaximin is relatively resistant to alkaline, thermal, and photolytic degradation.

Synthetic Process-Related Impurities

Impurities can also be introduced during the synthesis of Rifaximin. The reaction of Rifamycin O with 2-amino-4-methylpyridine is a key step in the synthesis.[16][17] The purity of the starting materials and the precise control of reaction conditions are critical to minimizing the formation of byproducts, including oxidative impurities.[18] Some synthetic processes have been specifically designed to reduce the formation of impurities.[10][17][19]

The following diagram illustrates the general pathway of Rifaximin oxidation to Dehydro Rifaximin.

Caption: Oxidative degradation pathway of Rifaximin.

Analytical Arsenal: Detecting and Quantifying Dehydro Rifaximin

A suite of analytical techniques is employed to detect, identify, and quantify Dehydro Rifaximin, ensuring that its levels remain within acceptable limits.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling in the pharmaceutical industry.[2] Several stability-indicating HPLC methods have been developed for the analysis of Rifaximin and its degradation products.[12][15]

Typical HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of aqueous buffer and organic solvent (e.g., methanol, acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 293 nm) |

These methods are designed to separate Dehydro Rifaximin from the parent Rifaximin peak and other potential impurities, allowing for accurate quantification.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[14][20] LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight and fragmentation data that are crucial for identifying impurities like Dehydro Rifaximin.[14][18]

Experimental Protocol: Stability-Indicating HPLC Method

The following is a representative protocol for a stability-indicating HPLC method for Rifaximin analysis.

Objective: To develop and validate an HPLC method capable of separating Rifaximin from its degradation products, including Dehydro Rifaximin.

Materials:

-

Rifaximin reference standard

-

Dehydro Rifaximin reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium acetate buffer

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (30%)

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of sodium acetate buffer and acetonitrile in a 60:40 (v/v) ratio. Adjust the pH to 5.0 using sodium hydroxide.[12]

-

Standard Solution Preparation: Accurately weigh and dissolve Rifaximin and Dehydro Rifaximin reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain a working standard solution of a known concentration.

-

Sample Preparation: Dissolve the Rifaximin drug substance or product in the mobile phase to achieve a concentration within the linear range of the method.

-

Forced Degradation Study:

-

Acid Degradation: Treat the Rifaximin sample with 0.1 M HCl and heat.[12][14]

-

Alkaline Degradation: Treat the Rifaximin sample with 0.1 M NaOH.[12]

-

Oxidative Degradation: Treat the Rifaximin sample with 30% H2O2.[12]

-

Thermal Degradation: Expose the Rifaximin sample to dry heat.[12]

-

Neutralize the acidic and alkaline samples before injection.

-

-

Chromatographic Conditions:

-

Analysis: Inject the standard solution, the untreated sample solution, and the degraded sample solutions into the HPLC system.

-

Data Evaluation:

-

Identify the peaks corresponding to Rifaximin and Dehydro Rifaximin based on their retention times compared to the standards.

-

Assess the separation of the peaks to ensure the method is stability-indicating.

-

Calculate the amount of Dehydro Rifaximin in the samples.

-

The following diagram outlines the workflow for the development and validation of a stability-indicating HPLC method.

Caption: HPLC method development and validation workflow.

Taming the Transformation: Strategies for Controlling Dehydro Rifaximin

Effective control of Dehydro Rifaximin requires a multi-pronged approach encompassing process optimization, formulation development, and appropriate storage conditions.

Process Chemistry and Purification

-

Control of Starting Materials: The purity of Rifamycin O and other reactants is paramount to minimizing the formation of impurities from the outset.[18]

-

Reaction Conditions: Careful control of reaction parameters such as temperature, pH, and reaction time can significantly impact the impurity profile.[10][16]

-

Purification Techniques: Robust purification methods, such as crystallization, are essential to remove Dehydro Rifaximin and other impurities from the final API.[21]

Formulation and Excipient Compatibility

During formulation development, it is crucial to assess the compatibility of Rifaximin with various excipients. Some excipients may promote oxidative degradation. Antioxidants can be incorporated into the formulation to inhibit the formation of Dehydro Rifaximin.

Packaging and Storage

To minimize degradation during storage, Rifaximin and its finished dosage forms should be protected from light, heat, and moisture.[2] Appropriate packaging that provides a barrier to these environmental factors is essential for maintaining the stability of the product throughout its shelf life.

Conclusion: A Commitment to Quality and Safety

The formation of Dehydro Rifaximin is a critical quality attribute that must be carefully monitored and controlled throughout the lifecycle of the Rifaximin drug product. A thorough understanding of its formation pathways, coupled with the implementation of robust analytical methods and strategic control measures, is essential for ensuring the quality, safety, and efficacy of this important antibiotic. This technical guide provides a foundational framework for scientists and researchers to navigate the challenges associated with this key impurity and to uphold the highest standards of pharmaceutical development.

References

- Journal of Drug Delivery and Therapeutics. (2013, March 14). DEVELOPMENT AND VALIDATION OF THE STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR RIFAXIMIN -AN ANTIBIOTIC.

- Data in Brief. (n.d.). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic.

- International Journal of Chemical and Pharmaceutical Analysis. (2017, May 31). forced-degradation-study-of-rifaximin-formulated-tablets-to-determine-stability-indicating-nature-of-hplc-method.pdf.

- International Journal of Advanced Research. (2016, September 17). Development And Validation Of Stability Indicating Rp-hplc Method For Estimation Of Rifaximin In Bulk And Formulation.

- Veeprho Pharmaceuticals. (n.d.). Rifaximin Impurities and Related Compound.

- ResearchGate. (n.d.). -Forced Degradation studies for Rifaximin. | Download Scientific Diagram.

- BOC Sciences. (n.d.). CAS 80621-76-7 (Rifaximin EP Impurity G).

- Alfa Omega Pharma. (n.d.). Rifaximin Api Impurities | nan Certified Reference Substance.

- Asian Journal of Chemistry. (2011). Structure Elucidation of Two Unknown Oxydic Degradation Impurities of Rifaximin.

- LGC Standards. (n.d.). Dehydro Rifaximin | TRC-D230300-10MG.

- PDDS Program. (n.d.). Method indicative of stability for determination of rifaximin and its degradation products by thin chromatographic.

- Pharmaffiliates. (n.d.). CAS No : 80621-76-7| Product Name : Rifaximin - Impurity G.

- Splendid Lab Pvt. Ltd. (n.d.). Dehydro Rifaximin - Pune - Pharma Impurity Supplier & Custom Synthesis in India.

- Clearsynth. (n.d.). Dehydro Rifaximin | CAS No. 80621-76-7.

- Google Patents. (n.d.). US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby.

- Indian Journal of Pharmaceutical Sciences. (2018). Development of a Simple and Sensitive HPLC Method for the Determination of Rifaximin in Serum and its Application.

- International Journal of Pharmaceutical and Clinical Research. (n.d.). ECO-FRIENDLY AND MINIATURIZED ANALYTICAL METHOD FOR QUANTIFICATION OF RIFAXIMIN IN TABLETS.

- PMC. (n.d.). Quantification of Rifaximin in Tablets by Spectrophotometric Method Ecofriendly in Ultraviolet Region.

- Benchchem. (2025). A Researcher's Guide to Rifaximin Quantification: A Comparative Analysis of Analytical Methods.

- Journal of Applied Pharmaceutical Science. (2018, March 26). Status of Rifaximin: A Review of Characteristics, Uses and Analytical Methods.

- ResearchGate. (n.d.). Molecular structure of Rifaximin, Rifaximin Impurity H as reported in European Pharmacopoeia and of 802 impurity.

- ResearchGate. (n.d.). Structural elucidation of the Rifaximin Ph. Eur. Impurity H.

- Google Patents. (n.d.). CN101585843A - Process for preparing rifaximin.

- Seqens. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.

- Google Patents. (n.d.). US20140155422A1 - New Process for the Synthesis of Rifaximin and a New Pseudo-Crystalline Form of Rifaximin Obtained Thereby.

- European Directorate for the Quality of Medicines & HealthCare. (2020, November 13). Impurity Control in the European Pharmacopoeia.

- Google Patents. (n.d.). EP2710014A1 - New process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby.

- PubMed. (2012, April 15). Impurity profile of rifaximin produced in China.

- Impactfactor. (2023, December 25). Stability-Indicating Liquid Chromatography Method for Rifaximin and LC-MS Characterization of its Potential Degradants.

- Google Patents. (n.d.). US20170349608A1 - Novel crystalline form of rifaximin and process for its preparation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. asianpubs.org [asianpubs.org]

- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]

- 5. edqm.eu [edqm.eu]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Dehydro Rifaximin | 80621-76-7 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. clearsynth.com [clearsynth.com]

- 10. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

- 11. jddtonline.info [jddtonline.info]

- 12. Development And Validation Of Stability Indicating Rp-hplc Method For Estimation Of Rifaximin In Bulk And Formulation. [journalijar.com]

- 13. researchgate.net [researchgate.net]

- 14. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcpa.in [ijcpa.in]

- 16. CN101585843A - Process for preparing rifaximin - Google Patents [patents.google.com]

- 17. US20140155422A1 - New Process for the Synthesis of Rifaximin and a New Pseudo-Crystalline Form of Rifaximin Obtained Thereby - Google Patents [patents.google.com]

- 18. Impurity profile of rifaximin produced in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EP2710014A1 - New process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. US20170349608A1 - Novel crystalline form of rifaximin and process for its preparation - Google Patents [patents.google.com]

Biological Activity and Toxicity Profile of Dehydro Rifaximin: A Technical Whitepaper

Executive Summary

Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin SV, widely utilized for the treatment of gastrointestinal conditions such as traveler's diarrhea and hepatic encephalopathy[1]. During the synthesis and subsequent degradation of the active pharmaceutical ingredient (API), several structurally related impurities are generated. Among these is Dehydro Rifaximin (CAS: 80621-76-7), officially designated as Rifaximin EP Impurity G or 6-O,14-Didehydro-Rifaximin.

For drug development professionals and analytical scientists, characterizing the biological and toxicological footprint of Impurity G is a critical regulatory requirement. This whitepaper synthesizes the mechanistic biology, structural elucidation, and toxicity profile of Dehydro Rifaximin, providing validated experimental workflows to ensure API integrity and patient safety.

Chemical Identity & Structural Biology

Dehydro Rifaximin (

In pharmaceutical manufacturing, the presence of Impurity G must be strictly monitored because structural variations in the ansa chain or the naphthoquinone chromophore can fundamentally alter the molecule's binding affinity to bacterial targets or introduce unintended systemic toxicity.

Mechanism of Action & Biological Activity

Like its parent compound, the biological activity of Dehydro Rifaximin is dictated by its interaction with bacterial DNA-dependent RNA polymerase[1].

The Causal Mechanism of Inhibition

Rifamycin-class antibiotics exert their bactericidal effect by binding to the allosteric site on the

-

Causality in Binding: The macrocyclic "ansa" bridge of the rifamycin core is precisely shaped to fit the hydrophobic pocket of the

-subunit. -

Translocation Arrest: Once bound, the molecule does not prevent the initial phosphodiester bond formation but physically blocks the translocation step of the growing RNA transcript beyond 2-3 nucleotides, leading to premature termination of RNA synthesis[1].

While Dehydro Rifaximin retains the core pharmacophore, the oxidation at the 6-O and 14 positions introduces steric hindrance and alters the electron density of the binding interface. Consequently, its RNA polymerase inhibitory activity is generally attenuated compared to highly purified rifaximin, though residual antimicrobial activity remains.

Caption: Mechanistic pathway of RNA polymerase inhibition by Dehydro Rifaximin (Impurity G).

Toxicity Profile & ADME Characteristics

The primary toxicological concern for any API impurity is its potential for genotoxicity (mutagenicity) and systemic accumulation.

Systemic Absorption

Rifaximin is purposefully designed to be non-systemic; less than 0.4% of an oral dose is absorbed into the bloodstream[1]. Dehydro Rifaximin shares this highly lipophilic, bulky macrocyclic structure, severely restricting its transport across the gastrointestinal epithelium. Therefore, systemic exposure to Impurity G following oral administration of rifaximin is negligible, mitigating the risk of systemic organ toxicity[3].

Genotoxicity Assessment (In Silico & In Vitro)

Regulatory guidelines (ICH M7) mandate the assessment of impurities for DNA-reactive structural alerts. According to the comprehensive3[3], an in silico QSAR modeling analysis was performed using the OECD (Q)SAR Application Toolbox.

The analysis conclusively demonstrated that oxidized rifaximin (Impurity G), along with the parent drug, did not possess any structural alerts for potential DNA binding [3]. This lack of genotoxic potential is corroborated by negative results in standard Ames tests (Salmonella typhimurium strains TA97, TA100, TA1535) for the rifamycin macrocyclic class[3].

Table 1: Toxicological and Genotoxic Profiling of Rifaximin Impurities

| Impurity Designation | Chemical Name | QSAR DNA-Binding Alert | Systemic Absorption | Toxicological Concern Level |

| Impurity A | 2-amino-4-methylpyridine | Positive | High | High (Requires strict control) |

| Impurity B | Rifamycin B | Negative | Low | Low |

| Impurity G | Dehydro Rifaximin | Negative | Low | Low |

| Impurity H | Hydroxy-rifaximin | Negative | Low | Low |

Data synthesized from the AusPAR regulatory submission[3].

Experimental Protocols & Analytical Workflows

To ensure a self-validating system, the following protocols describe the isolation of Dehydro Rifaximin and the subsequent validation of its biological activity.

Protocol: LC-MS/MS Isolation and Quantification of Impurity G

Rationale: A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized[]. The non-polar C18 stationary phase effectively resolves the structurally similar macrocycles, while a volatile buffer (ammonium acetate) ensures optimal ionization without signal suppression.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 50 mg of the Rifaximin API batch in 50 mL of Acetonitrile:Water (50:50, v/v) to achieve a 1 mg/mL concentration. Sonicate for 10 minutes at

. -

Chromatographic Separation:

-

Column: C18 (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: 30% B to 80% B over 25 minutes.

-

Flow Rate: 1.0 mL/min.

-

-

Mass Spectrometry Detection: Configure the ESI source in positive ion mode. Monitor the specific mass-to-charge (

) transition for Dehydro Rifaximin ( -

System Suitability (Self-Validation): Inject a known standard mix of Rifaximin and Impurity G. The resolution (

) between the Rifaximin peak and the Impurity G peak must be

Protocol: In Vitro RNA Polymerase Inhibition Assay

Rationale: To quantify the residual biological activity of the isolated Impurity G, an in vitro transcription assay utilizing purified E. coli RNA polymerase is performed. This directly measures the catalytic causality of the inhibitor.

Step-by-Step Methodology:

-

Reaction Assembly: In a 96-well microtiter plate, combine 1 U of E. coli RNA polymerase, 1 µg of a standard DNA template (e.g., T7 promoter plasmid), and transcription buffer (40 mM Tris-HCl, 6 mM

, 2 mM Spermidine). -

Inhibitor Incubation: Add serial dilutions of Dehydro Rifaximin (from 0.1 µM to 100 µM). Include pure Rifaximin as a positive control and a DMSO blank as a negative control. Incubate at

for 15 minutes to allow the conformational lock to establish. -

Transcription Initiation: Add a nucleotide mix containing ATP, GTP, CTP, and a fluorescently labeled UTP (e.g., Fluorescein-12-UTP).

-

Quantification: Incubate for 30 minutes. Quench the reaction with EDTA (50 mM). Measure fluorescence polarization or use a filter-binding assay to separate incorporated vs. free nucleotides.

-

Data Analysis: Plot the percentage of transcription inhibition against the log concentration of the impurity to calculate the

value.

Caption: Integrated analytical workflow for the isolation, toxicity prediction, and biological profiling of Impurity G.

Conclusion & Regulatory Implications

Dehydro Rifaximin (Impurity G) is a structurally predictable byproduct of rifaximin degradation. While it retains the core macrocyclic structure capable of interacting with bacterial RNA polymerase, its altered conformation generally reduces its pharmacological potency. Crucially, extensive in silico modeling and toxicological evaluations confirm that Impurity G lacks DNA-binding alerts and poses no significant genotoxic threat[3]. Combined with its inherently low systemic absorption, the presence of Dehydro Rifaximin within established pharmacopeial limits ensures that the safety and efficacy of the final API are not compromised.

References

- Chemsrc. "Rifaximin Biological Activity." Accessed March 4, 2026.

- ChemBuyersGuide. "BOC Sciences (Page 384) - Rifaximin EP Impurity G." Accessed March 4, 2026.

- BOC Sciences. "CAS 1351775-03-5 (Rifaximin Impurity 2)." Accessed March 4, 2026.

- Ingenta Connect (Pharmazie). "Structural elucation of a novel impurity in rifaximin." Accessed March 4, 2026.

- Therapeutic Goods Administration (TGA). "Australian Public Assessment Report for Rifaximin." Accessed March 4, 2026.

Sources

Structural and Functional Divergence: Rifaximin vs. Oxidized Dehydro Rifaximin (Impurity G)

Executive Summary

Rifaximin is a broad-spectrum, non-absorbable gastrointestinal antibiotic belonging to the rifamycin class. Its pharmacological efficacy relies heavily on the structural integrity of its naphthohydroquinone core, which facilitates critical hydrogen bonding with bacterial RNA polymerase. However, this core is highly susceptible to redox instability. The oxidation of Rifaximin yields Dehydro Rifaximin (also formally recognized in pharmacopeial standards as 6-O,14-Didehydro-Rifaximin or Rifaximin EP Impurity G ).

This technical whitepaper provides an in-depth analysis of the structural divergence, mechanistic pathways of oxidation, and self-validating analytical protocols required to differentiate Rifaximin from its oxidized degradant in drug development and quality control workflows.

Chemical & Structural Topology

The fundamental difference between Rifaximin and Dehydro Rifaximin lies in a two-electron, two-proton redox transition[1].

-

Rifaximin (Active API): Possesses a naphthohydroquinone core. The presence of phenolic hydroxyl groups acts as critical hydrogen-bond donors required for target binding.

-

Dehydro Rifaximin (Impurity G): Possesses a naphthoquinone core. The oxidation process strips two hydrogen atoms and two electrons from the hydroquinone system, converting the hydroxyl groups into ketone (quinone) moieties[2].

Quantitative Data Comparison

| Property | Rifaximin (Active API) | Dehydro Rifaximin (EP Impurity G) |

| CAS Number | 80621-81-4 | 80621-76-7[] |

| Molecular Formula | C₄₃H₅₁N₃O₁₁ | C₄₃H₄₉N₃O₁₁[4] |

| Molecular Weight | 785.88 g/mol | 783.86 g/mol [] |

| Core Structure | Naphthohydroquinone | Naphthoquinone[2] |

| Oxidation State | Reduced (Active) | Oxidized (-2e⁻, -2H⁺)[1] |

| Pharmacological Target | High affinity for RNA polymerase | Reduced affinity (loss of H-bond donors) |

Mechanistic Pathways of Oxidation & Degradation

The conversion of Rifaximin to Dehydro Rifaximin is not merely a synthetic artifact but a spontaneous degradation pathway governed by environmental and biological causality.

Causality of Degradation:

-

Autoxidation: In the presence of molecular oxygen (O₂) and trace divalent metal cations, the electron-rich naphthohydroquinone core readily autoxidizes into the quinone form[5]. This necessitates strict control of environmental oxygen and pH during API manufacturing and formulation.

-

Enzymatic Oxidation: In biological matrices, specific bacterial monooxygenases can catalyze the oxidation of the hydroquinone core as a resistance mechanism, rendering the antibiotic inactive by preventing stable drug-enzyme complex formation[2].

Redox transition from Rifaximin to oxidized Dehydro Rifaximin.

Analytical Methodologies: Self-Validating Impurity Profiling

To ensure trustworthiness in quality control, the analytical protocol used to quantify Dehydro Rifaximin must be a self-validating system . If the analytical conditions are not strictly controlled, Rifaximin can oxidize on-column during analysis, leading to false-positive impurity reporting.

Step-by-Step HPLC-MS/MS Protocol

-

Step 1: Sample Preparation (Acidic Stabilization)

-

Action: Dissolve the Rifaximin sample in a diluent of Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid.

-

Causality: Rifaximin autoxidizes rapidly in neutral to alkaline conditions[1]. The addition of formic acid lowers the pH to ~3.0, protonating the phenolic hydroxyls and arresting ex vivo oxidation.

-

Self-Validation: A blank diluent injection must precede the sample to confirm the absence of artifactual baseline drift or ghost peaks.

-

-

Step 2: Chromatographic Separation

-

Action: Utilize a sub-2 µm C18 Reverse-Phase column (e.g., 100 x 2.1 mm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

-

Causality: The hydrophobic C18 stationary phase effectively resolves the slight polarity difference between the hydroquinone (more polar) and quinone (less polar) cores.

-

-

Step 3: Dual Detection (UV-Vis and ESI-MS)

-

Action: Monitor UV absorbance at 276 nm and 320 nm. Simultaneously, run positive Electrospray Ionization Mass Spectrometry (ESI-LC-MS/MS).

-

Causality: UV at 276 nm acts as an isosbestic-like point for rifamycin derivatives. MS differentiates the molecules by mass: Rifaximin yields a precursor ion at m/z 786[M+H]⁺ , whereas Dehydro Rifaximin yields m/z 784 [M+H]⁺ [].

-

-

Step 4: System Suitability Testing (SST)

-

Action: Calculate the chromatographic resolution (

) between the Rifaximin peak and the Dehydro Rifaximin peak. -

Self-Validation: The system is only validated for use if

and the Rifaximin tailing factor is

-

Self-validating HPLC-MS/MS workflow for impurity profiling.

Pharmacological & Toxicological Implications

The structural transition from Rifaximin to Dehydro Rifaximin carries profound pharmacological consequences. Rifaximin exerts its bactericidal effect by binding to the

The Causality of Efficacy Loss: The binding mechanism is heavily dependent on the hydrogen bonds formed by the hydroxyl groups of the naphthohydroquinone core with specific amino acid residues in the enzyme's active site[1]. When Rifaximin is oxidized to Dehydro Rifaximin (Impurity G), these critical hydrogen-bond donors are converted into hydrogen-bond accepting ketones. This stereoelectronic shift causes steric repulsion and a drastic reduction in binding affinity, rendering the oxidized degradant pharmacologically inactive[1]. Consequently, monitoring and limiting Impurity G to pharmacopeial thresholds (typically < 0.5%) is a critical quality attribute (CQA) to ensure the clinical efficacy of the final drug product.

References

-

BOC Sciences. CAS 80621-76-7 (Rifaximin EP Impurity G).

-

Allmpus. Rifaximin EP Impurity G - Research and Development. 4

-

National Institutes of Health (PMC). Blocking Bacterial Naphthohydroquinone Oxidation and ADP-Ribosylation Improves Activity of Rifamycins. 2

-

MDPI. State of the Art on Developments of (Bio)Sensors and Analytical Methods for Rifamycin Antibiotics Determination. 1

-

Frontiers. Exploring antibiotic resistance mechanisms in Mycobacterium abscessus for enhanced therapeutic approaches. 5

Sources

- 1. mdpi.com [mdpi.com]

- 2. Blocking Bacterial Naphthohydroquinone Oxidation and ADP-Ribosylation Improves Activity of Rifamycins against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allmpus.com [allmpus.com]

- 5. Frontiers | Exploring antibiotic resistance mechanisms in Mycobacterium abscessus for enhanced therapeutic approaches [frontiersin.org]

Methodological & Application

HPLC method development for Dehydro Rifaximin detection

Application Note: Stability-Indicating RP-HPLC Method Development for the Detection and Quantification of Dehydro Rifaximin

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Introduction & Regulatory Context

Rifaximin is a non-systemic, gastrointestinal-selective antibiotic derived from rifamycin SV, widely prescribed for the treatment of traveler's diarrhea and hepatic encephalopathy[1][2]. Due to its complex macrocyclic structure, Rifaximin is susceptible to degradation under various environmental stress conditions, particularly oxidative stress[2].

During the lifecycle of Rifaximin drug products, impurity profiling is a critical regulatory requirement. One of the primary related substances that must be monitored is Dehydro Rifaximin (CAS: 80621-76-7)[3], which is also cataloged in the European Pharmacopoeia (Ph. Eur.) as the oxidative impurity 6-O,14-didehydrorifaximin[4]. Developing a robust High-Performance Liquid Chromatography (HPLC) method to separate this specific impurity from the active pharmaceutical ingredient (API) is challenging due to their high structural homology. This application note outlines a scientifically grounded, self-validating RP-HPLC protocol designed to isolate and quantify Dehydro Rifaximin in compliance with ICH Q2(R1) validation guidelines.

Mechanistic Rationale for Method Development

As analytical scientists, we must design chromatographic methods driven by the physicochemical properties of the analyte, moving beyond empirical trial-and-error.

-

Stationary Phase Selection: Rifaximin is a highly lipophilic molecule with a partition coefficient (

) of approximately 4.8[2]. To achieve adequate retention and hydrophobic interaction, a densely bonded, end-capped C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm) is mandatory[1][5]. End-capping is crucial to prevent the macrocyclic rings from interacting with residual silanol groups, which leads to peak tailing. -

Mobile Phase & pH Optimization: The

of Rifaximin is 6.3[2]. To ensure the molecule remains in a fully un-ionized state—thereby maximizing retention and peak symmetry on a reverse-phase column—the mobile phase pH must be buffered at least 1.5 to 2 units below the -

Elution Mode: While simple isocratic methods (e.g., 40:60 Buffer:Acetonitrile) are sufficient for bulk API assay[5], separating closely related lipophilic degradants like Dehydro Rifaximin requires a gradient elution . Acetonitrile (ACN) is selected over methanol due to its lower viscosity and superior elution strength, which sharpens the peaks of late-eluting impurities.

Visualizing the Analytical Logic

Figure 1: Logical workflow for stability-indicating RP-HPLC method development.

Figure 2: Oxidative degradation pathway of Rifaximin yielding Dehydro Rifaximin.

Experimental Protocols

Reagents and Materials

-

Standards: Rifaximin Reference Standard (API) and Dehydro Rifaximin Reference Standard (>98% purity)[3].

-

Solvents: HPLC-grade Acetonitrile (ACN) and HPLC-grade Water.

-

Modifiers: Triethylamine (TEA) and Orthophosphoric acid (OPA)[1].

Buffer Preparation (pH 4.5)

-

Dissolution: Accurately transfer 1.5 mL of TEA into 1000 mL of HPLC-grade water[1].

-

pH Adjustment: Titrate the solution dropwise with dilute OPA until a stable pH of 4.5

0.05 is achieved. -